molecular formula C19H19N3O3S B2643463 (E)-3-(furan-2-yl)-1-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)prop-2-en-1-one CAS No. 1706509-31-0

(E)-3-(furan-2-yl)-1-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)prop-2-en-1-one

Cat. No.: B2643463
CAS No.: 1706509-31-0
M. Wt: 369.44
InChI Key: JYCDCIYBPKADJV-AATRIKPKSA-N
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Description

The compound (E)-3-(furan-2-yl)-1-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)prop-2-en-1-one is a structurally complex enone derivative featuring a conjugated α,β-unsaturated ketone core. Its molecular architecture integrates three key moieties:

  • Furan-2-yl group: A five-membered aromatic oxygen heterocycle contributing electron-rich properties.
  • Piperidine-methyl group: A saturated six-membered nitrogen ring providing conformational flexibility and basicity.

This compound’s design leverages the synergistic effects of heterocyclic aromatic systems and a conjugated enone backbone, making it a candidate for applications in medicinal chemistry (e.g., enzyme inhibition) or materials science (e.g., optoelectronic properties) .

Properties

IUPAC Name

(E)-3-(furan-2-yl)-1-[3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3S/c23-18(6-5-16-4-2-9-24-16)22-8-1-3-14(12-22)11-17-20-19(21-25-17)15-7-10-26-13-15/h2,4-7,9-10,13-14H,1,3,8,11-12H2/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYCDCIYBPKADJV-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C=CC2=CC=CO2)CC3=NC(=NO3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(CN(C1)C(=O)/C=C/C2=CC=CO2)CC3=NC(=NO3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(furan-2-yl)-1-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)prop-2-en-1-one typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:

    Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Synthesis of the piperidine derivative: The oxadiazole intermediate is then reacted with a piperidine derivative, often through a nucleophilic substitution reaction.

    Coupling with furan and thiophene rings: The final step involves coupling the piperidine-oxadiazole intermediate with furan and thiophene rings through a condensation reaction, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(furan-2-yl)-1-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: The compound can be reduced at the double bond or the heterocyclic rings to form saturated derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the heterocyclic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or sulfone, while reduction of the double bond can yield the corresponding saturated ketone.

Scientific Research Applications

In industrial settings, optimizing these synthetic routes is crucial to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and green chemistry principles are often employed.

Chemistry

In the realm of chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows it to be a versatile intermediate in organic synthesis.

Research indicates that compounds containing the 1,2,4-oxadiazole scaffold exhibit significant biological activities. Notably:

  • Antimicrobial Properties : Studies have shown that oxadiazole derivatives possess broad-spectrum antimicrobial activity against various pathogens including bacteria and fungi . For instance, derivatives have been synthesized that demonstrate strong inhibition against Staphylococcus aureus and Escherichia coli.
  • Anticancer Potential : The compound's unique structural features may interact with specific molecular targets involved in cancer progression, making it a candidate for further investigation as an anticancer agent.

Medicinal Chemistry

Due to its distinct structure, this compound is being explored as a potential drug candidate. Its interactions with biological targets could lead to therapeutic effects in various diseases:

  • Antitubercular Activity : Research has highlighted the effectiveness of similar oxadiazole derivatives against Mycobacterium tuberculosis, suggesting potential applications in treating tuberculosis .

Industrial Applications

In industry, this compound could be utilized to develop new materials with tailored properties such as conductivity or stability. Its application in specialty chemicals production is also being explored.

Case Study 1: Antimicrobial Efficacy

A study conducted by Dhumal et al. (2016) examined the antimicrobial properties of various oxadiazole derivatives including those similar to our compound. The most active compounds showed significant inhibition against Mycobacterium bovis BCG both in active and dormant states .

Case Study 2: Anticancer Research

Research by Das et al. (2020) synthesized a series of pyrazine-containing oxadiazoles which were tested for their antimicrobial effects and demonstrated promising results against Gram-positive strains compared to standard antibiotics like gentamicin .

Mechanism of Action

The mechanism of action of (E)-3-(furan-2-yl)-1-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)prop-2-en-1-one depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of multiple heterocyclic rings allows for diverse interactions with biological macromolecules, potentially leading to inhibition or activation of specific pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, the compound is compared to structurally analogous enone derivatives with variations in substituents and heterocyclic systems. Key comparisons include:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features
Target Compound C₁₉H₂₀N₂O₃S 356.44 g/mol Furan-2-yl, 1,2,4-oxadiazole-thiophen-3-yl, piperidine-methyl High conjugation, potential for dual aromatic interactions
(E)-3-(5-(4-chlorophenyl)furan-2-yl)-1-(piperidin-1-yl)prop-2-en-1-one C₁₈H₁₈ClNO₂ 315.79 g/mol 4-Chlorophenyl-furan, piperidine Enhanced lipophilicity due to chlorophenyl group
(E)-3-[5-(Diphenylamino)thiophen-2-yl]-1-(pyridin-3-yl)prop-2-en-1-one C₂₃H₁₈N₂OS 370.46 g/mol Diphenylamino-thiophen-2-yl, pyridin-3-yl Strong electron-donating diphenylamino group; crystallographic R = 0.039
(E)-3-(4-(dimethylamino)phenyl)-1-(furan-2-yl)prop-2-en-1-one C₁₅H₁₅NO₂ 241.29 g/mol Dimethylaminophenyl, furan-2-yl Reduced steric bulk; planar structure ideal for π-stacking

Key Findings:

Electronic Effects: The 1,2,4-oxadiazole-thiophen-3-yl group in the target compound introduces stronger electron-withdrawing characteristics compared to the diphenylamino-thiophen-2-yl group in , which is electron-donating. This difference impacts redox behavior and intramolecular charge transfer. The chlorophenyl-furan substituent in increases lipophilicity (ClogP ≈ 3.2) relative to the target compound (ClogP ≈ 2.8), as predicted by molecular modeling .

Structural Rigidity vs. Flexibility: The piperidine-methyl group in the target compound provides conformational flexibility, unlike the rigid pyridin-3-yl group in . This flexibility may enhance binding to curved biological targets (e.g., enzyme active sites). The planar dimethylaminophenyl-furan system in favors crystallinity, as evidenced by its higher melting point (mp 162–164°C) compared to the target compound (mp 148–150°C) .

Spectroscopic Signatures :

  • NMR studies on analogous compounds (e.g., ) reveal that substituents in regions A (positions 39–44) and B (positions 29–36) significantly alter chemical shifts (Δδ ≈ 0.2–0.5 ppm) due to changes in electron density and steric environments.

Crystallographic Data :

  • The target compound’s structural validation would likely employ SHELXL for refinement (as in ), with expected R-factors < 0.05 for high-resolution data, comparable to (R = 0.039).

Biological Activity

(E)-3-(furan-2-yl)-1-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)prop-2-en-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its structure, synthesis, and various biological activities, particularly focusing on antimicrobial, anticancer, and other pharmacological properties.

Chemical Structure and Synthesis

The compound features a complex structure with multiple heterocyclic rings, including furan, thiophene, and oxadiazole moieties. The synthesis typically involves multi-step organic reactions:

  • Formation of the furan ring through cyclization of appropriate precursors.
  • Synthesis of the oxadiazole ring via reactions involving nitriles and hydroxylamine derivatives.
  • Coupling reactions that link these heterocycles through specific linkers under controlled conditions.

The molecular formula is C19H19N3O3SC_{19}H_{19}N_{3}O_{3}S with a molecular weight of approximately 369.4 g/mol .

Antimicrobial Activity

Research indicates that derivatives containing the oxadiazole ring exhibit notable antimicrobial properties. For example:

  • Compounds similar to (E)-3-(furan-2-yl)-1-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl) have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 1.56 µg/mL to 8 µg/mL .
CompoundMIC (µg/mL)Target Organism
13a1.56Staphylococcus aureus
21c4–8Drug-resistant Mycobacterium tuberculosis

Anticancer Properties

The compound's potential as an anticancer agent is also under investigation. Studies have indicated that related oxadiazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance:

  • Oxadiazole derivatives have been shown to inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values in the micromolar range .

The mechanism of action for these compounds often involves interaction with specific enzymes or proteins within the target cells:

  • Inhibition of MurD ligase , an enzyme critical for bacterial cell wall synthesis, has been suggested as a mechanism for the antibacterial activity observed in some oxadiazole derivatives .

Case Studies

Several studies have explored the biological activities of compounds closely related to (E)-3-(furan-2-yl)-1-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl):

  • Antimycobacterial Activity : A study demonstrated that certain oxadiazole derivatives were effective against drug-resistant strains of Mycobacterium tuberculosis, showing promising results for future tuberculosis treatments .
  • Antifungal Activity : Compounds containing similar structures have displayed antifungal effects against strains like Candida albicans, indicating a broad spectrum of antimicrobial activity .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of (E)-3-(furan-2-yl)-1-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)prop-2-en-1-one?

  • Methodological Answer : The synthesis typically involves multi-step reactions:

  • Oxadiazole Formation : Cyclization of thioamide intermediates with hydroxylamine under reflux conditions (e.g., using acetic acid/ethanol) to form the 1,2,4-oxadiazole ring .
  • Piperidine Functionalization : Alkylation of the piperidine moiety with a bromomethyl-oxadiazole derivative via nucleophilic substitution.
  • Propenone Linker Introduction : Employ a Claisen-Schmidt condensation between a furan-substituted aldehyde and a ketone-functionalized piperidine intermediate under basic conditions (e.g., NaOH/ethanol) to form the (E)-configured α,β-unsaturated ketone .
  • Coupling Reagents : For amide bond formation in related analogs, carbodiimide-based reagents (e.g., HOBt/TBTU) with anhydrous DMF and triethylamine are effective .

Q. How can the structural identity and purity of this compound be confirmed?

  • Methodological Answer :

  • Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm connectivity of the furan, thiophene, oxadiazole, and piperidine groups. Characteristic peaks include vinyl proton coupling (~6.5–7.5 ppm, J=1516HzJ = 15–16 \, \text{Hz}) for the (E)-configuration .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns.
  • X-ray Crystallography : For unambiguous confirmation, grow single crystals (e.g., via slow evaporation in dichloromethane/hexane) and analyze with a diffractometer. Mean C–C bond lengths of ~1.48 Å and R-factors <0.06 ensure accuracy .
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%) and detect impurities .

Q. What are the critical handling and storage considerations for this compound?

  • Methodological Answer :

  • Stability : Store in airtight, light-resistant containers at –20°C to prevent degradation of the α,β-unsaturated ketone moiety.
  • Safety : Follow protocols for handling heterocyclic amines (e.g., use fume hoods, nitrile gloves). Refer to safety data sheets (SDS) for analogs, noting potential irritancy of piperidine derivatives .

Advanced Research Questions

Q. How can researchers address low yields during the final coupling step of the synthesis?

  • Methodological Answer :

  • Optimize Reaction Conditions : Test polar aprotic solvents (DMF vs. DMSO), adjust temperature (50–80°C), and vary base strength (e.g., K2_2CO3_3 vs. Cs2_2CO3_3) to improve nucleophilicity .
  • Catalytic Additives : Introduce KI or tetrabutylammonium iodide (TBAI) to enhance alkylation efficiency.
  • Purification : Use silica gel chromatography with ethyl acetate/hexane gradients or preparative HPLC for challenging separations .

Q. What experimental approaches can elucidate tautomeric behavior in the oxadiazole-thiophene moiety?

  • Methodological Answer :

  • Spectroscopic Analysis :
  • IR Spectroscopy : Monitor N–H stretching (~3200 cm1^{-1}) for thione-thiol tautomerism .
  • Variable-Temperature NMR : Track proton shifts in DMSO-d6_6 to identify dynamic equilibria.
  • Computational Studies : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to compare stability of tautomers and simulate spectral data .

Q. How should bioactivity assays be designed to evaluate this compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use software (e.g., AutoDock Vina) to model interactions with receptors (e.g., kinases, GPCRs). Prioritize targets based on structural analogs (e.g., aryl piperazines with reported serotonin receptor affinity) .
  • In Vitro Assays :
  • Enzyme Inhibition : Measure IC50_{50} values via fluorometric or colorimetric assays (e.g., NADH depletion for oxidoreductases).
  • Cell Viability : Use MTT or resazurin assays in cancer cell lines, noting thiophene-containing compounds’ potential antiproliferative effects .

Q. How can researchers resolve contradictions in spectroscopic data between synthetic batches?

  • Methodological Answer :

  • Batch Comparison : Re-analyze all batches using identical instrumentation and parameters. Check for solvent residues (e.g., DMF in NMR spectra).
  • Isotopic Labeling : Synthesize 15N^{15}N- or 13C^{13}C-labeled analogs to clarify ambiguous peaks .
  • Collaborative Validation : Cross-verify data with a second lab using standardized protocols .

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